molecular formula C13H11N7O3 B11107142 3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Cat. No.: B11107142
M. Wt: 313.27 g/mol
InChI Key: AQJHVBLOUBAJOS-NSIKDUERSA-N
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Description

3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is a complex organic compound with a unique structure that combines a pyrimido[4,5-e][1,2,4]triazine core with a hydrazinyl and methoxyphenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE typically involves the condensation of appropriate hydrazine derivatives with pyrimido[4,5-e][1,2,4]triazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
  • 2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

Uniqueness

3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C13H11N7O3

Molecular Weight

313.27 g/mol

IUPAC Name

3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C13H11N7O3/c1-23-8-4-2-7(3-5-8)6-14-19-12-15-10-9(18-20-12)11(21)17-13(22)16-10/h2-6H,1H3,(H3,15,16,17,19,20,21,22)/b14-6-

InChI Key

AQJHVBLOUBAJOS-NSIKDUERSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC2=NC3=C(C(=O)NC(=O)N3)N=N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC3=C(C(=O)NC(=O)N3)N=N2

Origin of Product

United States

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